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Compound of Interest

Compound Name: Hoechst 33258

Cat. No.: B15609133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Hoechst 33258, a fluorescent

stain for labeling DNA in tissue sections for histological analysis. Hoechst 33258 is a bis-

benzimide dye that binds to the minor groove of DNA, with a preference for adenine-thymine

(A-T) rich regions.[1][2] Upon binding to DNA, its fluorescence emission increases significantly,

allowing for clear visualization of cell nuclei.[2] This stain is valuable for assessing nuclear

morphology, cell distribution, and apoptosis.[3][4]

Hoechst 33258 is excited by ultraviolet (UV) light and emits blue fluorescence.[2][5] It can be

used on both fixed and live cells, although its permeability in live cells is lower than the related

Hoechst 33342.[6][7] For histological applications on tissue sections, it serves as an excellent

nuclear counterstain in immunofluorescence protocols.[1][8]
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Parameter Value Reference(s)

Excitation Maximum (with

DNA)
~352 nm [4]

Emission Maximum (with DNA) ~461 nm [4]

Stock Solution Concentration
1 mg/mL to 10 mg/mL in

distilled water or DMSO
[9][10]

Working Concentration for

Tissue Sections
1 µg/mL in PBS [4][11]

Incubation Time for Tissue

Sections
5 - 15 minutes [4][11]

Storage of Stock Solution

4°C for up to 6 months or

-20°C for long-term storage,

protected from light.

[12]

Experimental Protocols
Protocol 1: Staining of Paraffin-Embedded Tissue
Sections
This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded (FFPE)

tissue sections with Hoechst 33258.

Materials:

FFPE tissue sections on slides

Xylene

Ethanol (100%, 95%, 70%)

Distilled water

Phosphate-Buffered Saline (PBS), pH 7.4
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Hoechst 33258 stock solution (1 mg/mL)

Aqueous mounting medium

Coverslips

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene: 2 changes for 5-10 minutes each to remove paraffin.[5][8][13]

Immerse slides in 100% ethanol: 2 changes for 3-5 minutes each.[8][14]

Immerse slides in 95% ethanol: 2 changes for 3-5 minutes each.[14]

Immerse slides in 70% ethanol: 2 changes for 3-5 minutes each.[14]

Rinse slides in distilled water for 5 minutes.[14]

Staining:

Prepare a working solution of Hoechst 33258 by diluting the stock solution to 1 µg/mL in

PBS.

Apply the Hoechst 33258 working solution to the tissue sections and incubate for 5-10

minutes at room temperature, protected from light.[9][11]

The incubation time can be flexible, with some protocols suggesting up to 15 minutes.[6]

Washing:

Gently rinse the slides with PBS or running tap water for 5-10 minutes to remove excess

stain.[9] Avoid over-washing, as this can lead to loss of signal.[9]

Mounting:

Mount the coverslip using an aqueous mounting medium.
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Seal the edges of the coverslip with nail polish to prevent drying.

Imaging:

Visualize the stained nuclei using a fluorescence microscope with a filter set appropriate

for DAPI (Ex/Em: ~350/460 nm).[9]

Protocol 2: Staining of Frozen Tissue Sections
This protocol is for staining fresh or fixed frozen tissue sections.

Materials:

Frozen tissue sections on slides

Phosphate-Buffered Saline (PBS), pH 7.4

Fixative (e.g., cold acetone or 4% paraformaldehyde), if staining fixed sections

Hoechst 33258 stock solution (1 mg/mL)

Aqueous mounting medium

Coverslips

Procedure:

Slide Preparation:

If using fresh frozen sections, proceed directly to staining.

If using fixed frozen sections, ensure the fixative is thoroughly washed out with PBS

before staining. For sections stored at -70°C, allow them to warm to room temperature for

about 30 minutes before staining to prevent condensation.

Staining:

Prepare a 1 µg/mL working solution of Hoechst 33258 in PBS.
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Cover the tissue section with the working solution and incubate for 5-15 minutes at room

temperature, protected from light.

Washing:

Rinse the slides gently in PBS for 5 minutes to remove unbound dye.

Mounting:

Mount with an aqueous mounting medium and a coverslip.

Imaging:

Image using a fluorescence microscope with a standard DAPI filter set.
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Experimental Workflow for Hoechst 33258 Staining of Paraffin-Embedded Sections
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Caption: Workflow for staining paraffin-embedded tissue.
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Signaling Pathway: Apoptosis Induction
Hoechst 33258 staining is commonly used to identify apoptotic cells, which are characterized

by condensed and fragmented nuclei. The following diagram illustrates the two main apoptosis

signaling pathways that lead to the nuclear changes visualized by Hoechst staining.
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Apoptosis Signaling Pathways
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Caption: Intrinsic and extrinsic apoptosis pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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